molecular formula C16H11ClN2O3S B15010021 2-chloro-5-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

2-chloro-5-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B15010021
M. Wt: 346.8 g/mol
InChI Key: IPGORUFBIQIASW-XYOKQWHBSA-N
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Description

2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a chlorinated benzoic acid moiety and a thiophene-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate, under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability in production.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.

    Substitution: The chlorine atom on the benzoic acid can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the pyrazole ring.

    Substitution: Amino or thiol-substituted benzoic acid derivatives.

Scientific Research Applications

2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 2-Chloro-5-nitrobenzoic acid
  • 2-Chloro-5-methylbenzoic acid

Uniqueness

Compared to similar compounds, 2-CHLORO-5-[(4E)-3-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOIC ACID stands out due to its unique combination of a thiophene-substituted pyrazole ring and a chlorinated benzoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

2-chloro-5-[(4E)-3-methyl-5-oxo-4-(thiophen-2-ylmethylidene)pyrazol-1-yl]benzoic acid

InChI

InChI=1S/C16H11ClN2O3S/c1-9-12(8-11-3-2-6-23-11)15(20)19(18-9)10-4-5-14(17)13(7-10)16(21)22/h2-8H,1H3,(H,21,22)/b12-8+

InChI Key

IPGORUFBIQIASW-XYOKQWHBSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC=CS2)C3=CC(=C(C=C3)Cl)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CS2)C3=CC(=C(C=C3)Cl)C(=O)O

Origin of Product

United States

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